molecular formula C12H15BrN2O2S B14915997 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B14915997
M. Wt: 331.23 g/mol
InChI Key: VRJJDOAXEXPWQY-UHFFFAOYSA-N
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Description

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is a compound that features a piperidine ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 3-bromothiophene.

    Acylation: The 3-bromothiophene is then subjected to acylation using a suitable acyl chloride to form 3-bromothiophene-2-carbonyl chloride.

    Coupling with Piperidine: The acyl chloride is reacted with piperidine to form the intermediate 1-(3-bromothiophene-2-carbonyl)piperidine.

    Formation of the Final Product: The intermediate is then reacted with acetamide under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: The thiophene ring makes it a candidate for the development of organic semiconductors and conductive polymers.

    Biological Research: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring structure.

Uniqueness

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is unique due to the combination of the bromothiophene and piperidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15BrN2O2S

Molecular Weight

331.23 g/mol

IUPAC Name

2-[1-(3-bromothiophene-2-carbonyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C12H15BrN2O2S/c13-9-3-6-18-11(9)12(17)15-4-1-8(2-5-15)7-10(14)16/h3,6,8H,1-2,4-5,7H2,(H2,14,16)

InChI Key

VRJJDOAXEXPWQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)N)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

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